6-Methoxypyridine-3-sulfonyl fluoride

Description

6-Methoxypyridine-3-sulfonyl chloride (CAS 312300-42-8) is a pyridine-based sulfonic acid derivative with a methoxy substituent at the 6-position and a sulfonyl chloride group at the 3-position. Its molecular formula is C₆H₆ClNO₃S, and it has a molecular weight of 207.63 g/mol . This compound is typically stored under inert atmospheres at temperatures below -20°C to prevent decomposition .

Primarily used as a reagent in organic synthesis, it serves as a sulfonating agent to introduce sulfonamide or sulfonate groups into target molecules. Commercial suppliers offer this compound at purities ranging from 95% to 97%, with pricing varying by quantity (e.g., 1 g: €60; 25 g: €395) .

Properties

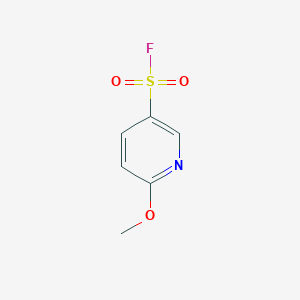

Molecular Formula |

C6H6FNO3S |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

6-methoxypyridine-3-sulfonyl fluoride |

InChI |

InChI=1S/C6H6FNO3S/c1-11-6-3-2-5(4-8-6)12(7,9)10/h2-4H,1H3 |

InChI Key |

PSJZWCUEBRWXGC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxypyridine-3-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group onto a methoxypyridine precursor. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and concise, allowing for the production of sulfonyl fluorides under mild conditions .

Industrial Production Methods

In industrial settings, the production of 6-Methoxypyridine-3-sulfonyl fluoride may involve large-scale fluorosulfonylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methoxypyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamides or other derivatives.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Catalysts: Catalysts such as palladium complexes are often employed to facilitate these reactions under mild conditions.

Major Products

The major products formed from these reactions include various sulfonamide derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

6-Methoxypyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

Chemical Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological systems.

Drug Discovery: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors and receptor modulators.

Materials Science: The compound is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Methoxypyridine-3-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations and biological assays. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-Methoxypyridine-3-sulfonyl chloride with analogous sulfonyl halides and pyridine derivatives, emphasizing structural features, applications, and safety profiles:

Key Observations:

Sulfonyl Halides: Sulfonyl chlorides (e.g., 6-Methoxypyridine-3-sulfonyl chloride) are more reactive toward nucleophiles than sulfonyl fluorides (e.g., (6-Chloropyridin-3-yl)methanesulfonyl fluoride), which are favored in covalent drug design for their hydrolytic stability .

Applications :

- 6-Methoxypyridine-3-sulfonyl chloride is specialized in synthesizing heterocyclic sulfonates, while 6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride is broader in scope, applicable to agrochemicals and advanced materials .

- Fluorinated analogs (e.g., (6-Chloropyridin-3-yl)methanesulfonyl fluoride) are gaining traction in medicinal chemistry for targeted covalent inhibition .

Safety and Handling: All sulfonyl chlorides share corrosive hazards (H314), requiring stringent storage conditions (e.g., -20°C for 6-Methoxypyridine-3-sulfonyl chloride) .

Research Findings and Trends

- Synthetic Utility : 6-Methoxypyridine-3-sulfonyl chloride has been utilized in multi-step syntheses of pyridazine sulfonates, demonstrating yields >80% under optimized conditions (e.g., pyridine as a base, 5°C reaction temperature) .

- Market Availability : Suppliers like Combi-Blocks and CymitQuimica offer gram-to-kilogram quantities, reflecting demand in academic and industrial research .

- Emerging Analogs : Compounds like 6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride highlight a trend toward fluorinated and halogenated pyridines for enhanced bioactivity and material properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.